molecular formula C11H19NO3 B8652010 2-Cycloheptanoylaminopropionic acid

2-Cycloheptanoylaminopropionic acid

Cat. No. B8652010
M. Wt: 213.27 g/mol
InChI Key: QLMQZJKWFVLKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943163B2

Procedure details

The preparation is carried out analogously to the procedure of Example 7A using 20 g (143 mmol) of methyl D,L-alaninate hydrochloride and 23.02 g (143 mmol) of cycloheptanoyl chloride.
Name
methyl D,L-alaninate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:5]([O:7]C)=[O:6])[CH3:4].[CH:9]1([C:16](Cl)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:16]([NH:2][CH:3]([CH3:4])[C:5]([OH:7])=[O:6])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
methyl D,L-alaninate hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.NC(C)C(=O)OC
Step Two
Name
Quantity
23.02 g
Type
reactant
Smiles
C1(CCCCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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